(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Overview
Description
(1R,5S,6S)-rel-8-Azabicyclo[321]octan-6-ol hydrochloride is a chemical compound that belongs to the class of tropane alkaloids This compound is characterized by its bicyclic structure, which includes a nitrogen atom and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to receptors and enzymes.
Medicine: It has potential therapeutic applications, including as a precursor for drugs targeting neurological conditions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmission and potential therapeutic effects. The pathways involved may include the inhibition or activation of certain enzymes and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Tropane: A structurally related compound with similar biological activity.
Cocaine: Another tropane alkaloid with well-known stimulant effects.
Scopolamine: A tropane alkaloid used for its anticholinergic properties.
Uniqueness
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to other tropane alkaloids. Its ability to selectively interact with certain receptors and enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(1R,5S,6S)-8-azabicyclo[3.2.1]octan-6-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIAGJIMKQZEP-NLRFIBDTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(C1)N2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]([C@H](C1)N2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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